2-(Difluoromethoxy)quinolin-6-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6-hydroxyquinoline with difluoromethyl ether under specific conditions to yield the desired compound . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)quinolin-6-ol may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity . This process often includes rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-6-one derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as a kinase inhibitor, making it valuable in biological studies.
Medicine: It is being explored for its therapeutic potential, particularly in drug development for treating various diseases.
Industry: The compound’s unique properties make it suitable for use in industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)quinolin-6-ol involves its interaction with specific molecular targets. In biological systems, it acts as a kinase inhibitor, interfering with the activity of enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
2-(Difluoromethoxy)quinolin-6-ol can be compared with other quinoline derivatives, such as:
Quinolin-6-ol: Lacks the difluoromethoxy group, resulting in different chemical properties and biological activities.
2-Methoxyquinolin-6-ol:
The presence of the difluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and altered electronic characteristics, which can enhance its effectiveness in certain applications .
Properties
IUPAC Name |
2-(difluoromethoxy)quinolin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-4-1-6-5-7(14)2-3-8(6)13-9/h1-5,10,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMROPQCQPJHIHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)OC(F)F)C=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744615 |
Source
|
Record name | 2-(Difluoromethoxy)quinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261745-73-6 |
Source
|
Record name | 2-(Difluoromethoxy)quinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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